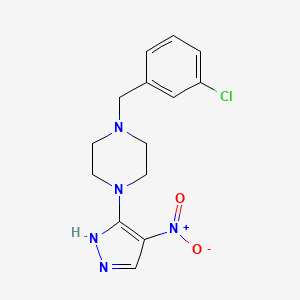
1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorobenzyl group and a 4-nitro-1H-pyrazol-5-yl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorobenzyl chloride, 4-nitro-1H-pyrazole, and piperazine.
Step 1: The 3-chlorobenzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form 1-(3-chlorobenzyl)piperazine.
Step 2: The intermediate 1-(3-chlorobenzyl)piperazine is then reacted with 4-nitro-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).
Coupling Reactions: Aryl halides, palladium catalyst, base (potassium carbonate), solvent (DMF).
Major Products:
Reduction of Nitro Group: 1-(3-chlorobenzyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine.
Substitution of Chlorobenzyl Group: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives with extended conjugation.
科学的研究の応用
1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
作用機序
The mechanism of action of 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The nitro group and the pyrazole ring are key functional groups that contribute to its binding affinity and activity. The compound may modulate signaling pathways, leading to changes in cellular function and therapeutic effects.
類似化合物との比較
1-(3-chlorobenzyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
1-(3-chlorobenzyl)-4-(1H-pyrazol-5-yl)piperazine: A derivative without the nitro group on the pyrazole ring.
Uniqueness: 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is unique due to the presence of both the 3-chlorobenzyl and 4-nitro-1H-pyrazol-5-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H16ClN5O2 |
|---|---|
分子量 |
321.76 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-4-(4-nitro-1H-pyrazol-5-yl)piperazine |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-3-1-2-11(8-12)10-18-4-6-19(7-5-18)14-13(20(21)22)9-16-17-14/h1-3,8-9H,4-7,10H2,(H,16,17) |
InChIキー |
KLFZIEIDNFITPW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=C(C=NN3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10898277.png)
![N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide](/img/structure/B10898280.png)
![2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10898287.png)
![methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10898288.png)

![Ethyl 2-[acetyl(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10898303.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10898305.png)
![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10898306.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10898314.png)
![1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898320.png)
![7-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898325.png)
![3-[(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10898355.png)
![N-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B10898356.png)
![N-[(1Z)-3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10898357.png)
